Amoxycillin (sodium)

Solubility Formulation Parenteral

Amoxicillin sodium (CAS 34642-77-8) is the monosodium salt form engineered for parenteral formulations. Its high aqueous solubility (≥150 mg/mL) enables sterile IV/IM solutions unattainable with trihydrate. The 16-fold faster dissolution supports rapid-onset delivery systems. Procure this hygroscopic, high-purity API for injectable manufacturing, analytical reference standards, or specialized drug delivery R&D. Note: requires controlled storage (-20°C) and is not interchangeable with trihydrate forms.

Molecular Formula C16H18N3NaO5S
Molecular Weight 387.4 g/mol
Cat. No. B13391290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmoxycillin (sodium)
Molecular FormulaC16H18N3NaO5S
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+]
InChIInChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1
InChIKeyBYHDFCISJXIVBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amoxicillin Sodium: A Rapid-Acting, High-Solubility Aminopenicillin for Parenteral and Critical Formulation Needs


Amoxicillin sodium (CAS 34642-77-8) is the monosodium salt form of amoxicillin, a moderate-spectrum, bacteriolytic beta-lactam antibiotic in the aminopenicillin class [1]. As a sodium salt, this chemical entity is distinct from the more commonly encountered amoxicillin trihydrate and amoxicillin free acid forms [1]. Its physicochemical properties are fundamentally altered by the salt form: it exhibits very high aqueous solubility (≥150 mg/mL), is highly hygroscopic, and is a white to almost white powder [1][2]. These properties render it the essential active pharmaceutical ingredient (API) for the development and manufacturing of all sterile parenteral (intravenous and intramuscular) amoxicillin formulations and certain specialized drug delivery systems where rapid, complete dissolution is a critical quality attribute [1][2]. The selection of amoxicillin sodium is not merely a choice of 'amoxicillin'; it is a strategic decision to leverage a specific set of material properties that enable critical therapeutic applications and specific formulation technologies unattainable with other amoxicillin forms.

The Critical Pitfalls of Substituting Amoxicillin Sodium with Trihydrate or Other Analogs


Substituting amoxicillin sodium with amoxicillin trihydrate, the most common and less expensive form used in oral solid dosage forms, is not a trivial excipient swap and will lead to product failure or non-compliance in many contexts. The profound differences in aqueous solubility, solid-state stability, and dissolution kinetics between these two salt forms dictate their distinct and non-interchangeable utility [1][2]. Amoxicillin trihydrate is only slightly soluble in water (approximately 5 mg/mL at 25°C), making it unsuitable for preparing the concentrated, particle-free solutions required for intravenous and intramuscular injections [1]. In stark contrast, amoxicillin sodium's high solubility (≥150 mg/mL) enables the manufacture of parenteral dosage forms [1][2]. Furthermore, the sodium salt is significantly more labile; it degrades at a dramatically faster rate than the trihydrate form under common environmental conditions, necessitating stringent handling and storage protocols [3]. Therefore, selecting amoxicillin sodium is not about choosing a 'superior' form of amoxicillin in a general sense, but rather selecting the specific form whose unique physical and chemical properties are a prerequisite for certain applications, while understanding and managing its inherent stability limitations.

Quantitative Differentiation of Amoxicillin Sodium: A Head-to-Head Comparative Evidence Guide for Procurement and Formulation Scientists


Aqueous Solubility: A 30-Fold Differential That Dictates Formulation Pathway

Amoxicillin sodium exhibits an aqueous solubility of 150 mg/mL, which is at least a 30-fold increase compared to amoxicillin trihydrate, which is only slightly soluble in water with a reported solubility of approximately 5 mg/mL at 25°C [1]. This is not a marginal difference; it represents a categorical shift in the compound's suitability for liquid formulation. The solubility of amoxicillin sodium is often reported in vendor datasheets as 76-78 mg/mL in water and DMSO, while amoxicillin trihydrate datasheets indicate a solubility of only 30 mg/mL in DMSO and slight solubility in water [1][2]. This stark contrast is the foundational reason why the sodium salt is the exclusive choice for parenteral formulations requiring high concentrations in small volumes.

Solubility Formulation Parenteral Amoxicillin Trihydrate

Solid-State Stability: 1500-Fold Faster Degradation Under High Humidity Mandates Strict Handling

The solid-state stability of amoxicillin sodium is dramatically lower than that of amoxicillin trihydrate. A key kinetic study demonstrated that at relative humidity (RH) greater than or equal to 50%, amoxicillin sodium undergoes degradation approximately 1.5 x 10^3 times faster than amoxicillin trihydrate [1]. The sodium salt follows a sequential reaction of two pseudo-first-order processes, whereas the trihydrate degrades according to the Prout-Tompkins model, indicating different rate-limiting steps in their degradation pathways [2]. This extreme susceptibility to moisture-induced degradation is a critical quality control and supply chain consideration that directly impacts procurement and storage requirements.

Stability Degradation Kinetics Solid-State Amoxicillin Trihydrate

In Vitro Release Kinetics: 16-Fold Faster Drug Release Enables Rapid-Onset Formulation Strategies

In a comparative formulation study using hollow-type suppositories, the in vitro release rate of amoxicillin sodium (AS) was dramatically faster than that of amoxicillin trihydrate (AMT). The time required for 50% drug release (T50) was 1.7 hours for the AS formulation, compared to 27.3 ± 4.9 hours for the AMT formulation [1]. This 16-fold difference in release kinetics is directly attributed to the substantial solubility difference between the two chemical forms, which governs the rate of drug dissolution from the dosage form matrix [1].

Drug Release Dissolution Formulation Amoxicillin Trihydrate

Intravenous Solution Stability: Concentration-Dependent Degradation Guides Admixture Protocols

The stability of amoxicillin sodium in intravenous infusion fluids is concentration-dependent. A study evaluating solutions at 25°C found that while 1% and 2% w/v solutions showed similar stability profiles, the antibiotic was significantly less stable at a 5% w/v concentration [1]. Furthermore, the choice of infusion vehicle critically impacts stability: solutions in sodium and potassium chloride had stability markedly superior to those prepared in dextrose or dextran fluids [1]. This data is essential for hospital pharmacies and compounding facilities to ensure that prepared IV admixtures retain their potency until administration.

Intravenous Stability Infusion Fluids Concentration Admixture

Bactericidal Kinetics: Faster Rate of Kill Than Ampicillin at Equivalent Concentrations

While the antibacterial spectrum and MIC values of amoxicillin and ampicillin are largely overlapping, amoxicillin demonstrates a pharmacodynamic advantage in its rate of bactericidal kill. At concentrations close to the MIC value, amoxicillin caused a more rapid rate of kill against E. coli and S. typhi compared to ampicillin and epicillin [1]. Microscopic observation revealed that cells exposed to ampicillin formed filamentous forms that lysed slowly, whereas cells exposed to amoxicillin lysed rapidly within the same one-hour period [1]. This faster kill rate may translate to a more rapid clinical response in severe infections.

Bactericidal Activity MIC Ampicillin Rate of Kill

Meningeal Penetration: Quantified CSF Levels Support Use in CNS Infections

In a clinical study of pediatric bacterial meningitis, intravenous amoxicillin sodium (200 mg/kg/day) achieved a mean peak cerebrospinal fluid (CSF) concentration of 3.14 µg/mL early during therapy, which represented approximately 7% of the concomitant mean peak serum level [1]. This level of CNS penetration was sufficient to provide therapy for bacterial meningitis comparable to that of ampicillin in a limited case-control study [1]. This data confirms that the sodium salt, administered intravenously, can achieve therapeutic concentrations in a compartment that is notoriously difficult for many antibiotics to penetrate.

CNS Penetration Meningitis CSF Clinical Efficacy

Targeted Application Scenarios for Amoxicillin Sodium: Where Its Unique Properties Deliver Definitive Value


Manufacturing of Sterile Parenteral Formulations (IV, IM, SC)

The exceptionally high aqueous solubility of amoxicillin sodium (≥150 mg/mL) is an absolute prerequisite for this application [4]. It enables the production of concentrated, particle-free, and sterile solutions for intravenous, intramuscular, and subcutaneous injection that meet regulatory requirements for parenteral products. Amoxicillin trihydrate cannot be used for this purpose due to its low solubility [4]. The resulting products are essential for treating severe bacterial infections, including meningitis, endocarditis, and septicemia, where rapid and high systemic drug concentrations are required. The stability data for amoxicillin sodium in various IV fluids directly informs the compounding guidelines for these life-saving preparations .

Development of Advanced Drug Delivery Systems Requiring Rapid Dissolution

The 16-fold faster in vitro drug release of amoxicillin sodium compared to the trihydrate form makes it the ideal API for designing rapid-onset, non-oral drug delivery systems [4]. This includes hollow-type suppositories, fast-dissolving films, and certain injectable depots. Formulation scientists can leverage this property to achieve a desired pharmacokinetic profile that is unattainable with the slower-dissolving trihydrate. The choice of the sodium salt is a key formulation variable to control release kinetics and potentially improve patient compliance or therapeutic response in specific patient populations (e.g., pediatrics, patients unable to swallow).

Clinical Management of Severe CNS Infections (e.g., Bacterial Meningitis)

Clinical evidence demonstrates that intravenous amoxicillin sodium effectively penetrates the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid (CSF) [4]. This makes it a valuable therapeutic option for the empirical or targeted treatment of bacterial meningitis, particularly in cases caused by susceptible pathogens like Haemophilus influenzae or Streptococcus pneumoniae [4]. The procurement of amoxicillin sodium for hospital formularies is justified by this evidence, as it provides clinicians with a reliable parenteral agent for managing these life-threatening infections where rapid, high-dose therapy is critical.

Quality Control Reference Standards and Analytical Method Development

Amoxicillin sodium is a fully characterized chemical compound that is widely used as a reference standard for the analytical method development, method validation (AMV), and quality control (QC) of amoxicillin drug products and active pharmaceutical ingredients [4]. It is used in Abbreviated New Drug Applications (ANDAs) and during commercial production, with traceability provided against pharmacopeial standards (USP or EP) [4]. Procuring high-purity amoxicillin sodium from reputable vendors with comprehensive certificates of analysis (CoA) is essential for ensuring the accuracy and reliability of analytical testing in pharmaceutical development and manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amoxycillin (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.